molecular formula C10H18N4O B2963522 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine CAS No. 1856100-55-4

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B2963522
CAS No.: 1856100-55-4
M. Wt: 210.281
InChI Key: VONTXGPSMSJAJV-UHFFFAOYSA-N
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Description

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a morpholin-4-ylmethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with morpholine in the presence of a reducing agent to form the intermediate 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazole. This intermediate is then subjected to amination reactions to introduce the amine group at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazole-3-amine: Lacks the morpholin-4-ylmethyl group.

    1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine: Has a methyl group instead of an ethyl group.

    1-ethyl-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine: Contains a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

Uniqueness

1-ethyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the morpholin-4-ylmethyl group and the ethyl group on the pyrazole ring. This combination of substituents imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

1-ethyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-14-9(7-10(11)12-14)8-13-3-5-15-6-4-13/h7H,2-6,8H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONTXGPSMSJAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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